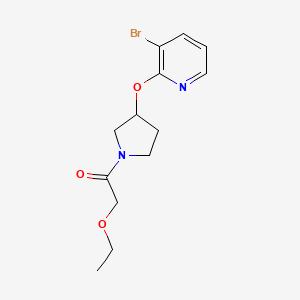
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wirkmechanismus
The compound also contains a bromine atom, which could potentially undergo a halogen bond interaction with a suitable biological target. Halogen bonding is a type of non-covalent interaction that can influence the binding of a compound to its target .
The compound’s mode of action would depend on its specific interactions with its biological targets. These interactions could lead to changes in the target’s activity, which could then affect various biochemical pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. Factors such as the compound’s solubility, stability, and permeability could affect its ADME properties.
The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the pathways they are involved in .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone. One of the significant directions is the development of the compound into a drug for the treatment of various diseases. Further studies are needed to understand the mechanism of action of the compound and its potential as a drug candidate. Other future directions include the development of new synthesis methods for the compound and the study of its potential applications in other fields.
Synthesemethoden
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone involves the reaction of 3-bromopyridine-2-carboxylic acid with 1-(2-ethoxyethyl)pyrrolidin-3-ol in the presence of a coupling agent. This reaction results in the formation of the desired compound. This synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-2-18-9-12(17)16-7-5-10(8-16)19-13-11(14)4-3-6-15-13/h3-4,6,10H,2,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMUTGHMLAXKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)

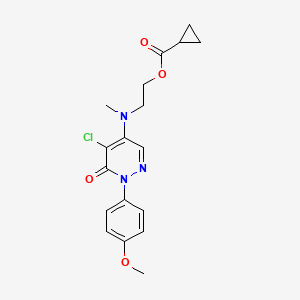
![2-(benzylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2534353.png)
![ethyl [4-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2534354.png)

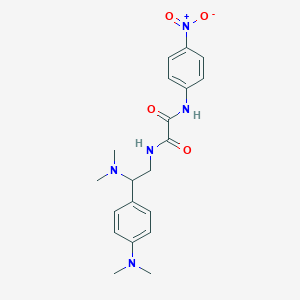

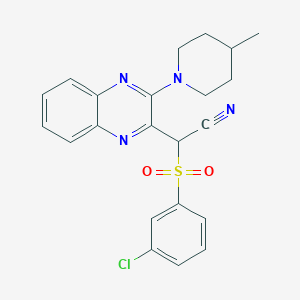
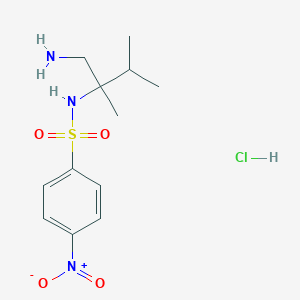
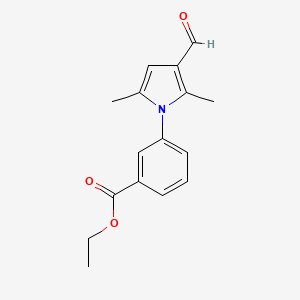
![N-[1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2534366.png)

![N-[2-(5-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2534369.png)